Cas no 1806944-11-5 (5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde)

5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde
-
- インチ: 1S/C8H5BrClF2NO/c9-1-4-2-13-5(3-14)7(10)6(4)8(11)12/h2-3,8H,1H2
- InChIKey: DDNPHBBLFIKASP-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=NC(C=O)=C(C=1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 30
5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029044862-250mg |
5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde |
1806944-11-5 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029044862-500mg |
5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde |
1806944-11-5 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
Alichem | A029044862-1g |
5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde |
1806944-11-5 | 97% | 1g |
$2,890.60 | 2022-03-31 |
5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde 関連文献
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehydeに関する追加情報
5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde: A Comprehensive Overview
The compound 5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806944-11-5) is a highly functionalized aromatic compound with a pyridine ring substituted at positions 2, 3, 4, and 5. This molecule is characterized by the presence of multiple substituents, including a bromomethyl group at position 5, a chlorine atom at position 3, a difluoromethyl group at position 4, and an aldehyde group at position 2. These substituents endow the compound with unique chemical properties, making it a valuable molecule in various fields of research and application.
Recent studies have highlighted the potential of 5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde in the field of drug discovery. The aldehyde group at position 2 serves as a reactive site for various condensation reactions, enabling the synthesis of bioactive compounds. For instance, researchers have explored its use in the development of anti-cancer agents by leveraging its ability to form imine bonds with amino-containing drugs. This approach has shown promise in enhancing drug stability and bioavailability.
In addition to its role in drug discovery, 5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde has been investigated for its applications in materials science. The bromomethyl and difluoromethyl groups contribute to the molecule's electron-withdrawing properties, which can be exploited in the synthesis of advanced materials such as polymers and coatings. Recent advancements in polymer chemistry have demonstrated that this compound can serve as a versatile building block for creating high-performance polymers with tailored electronic and mechanical properties.
The presence of multiple halogenated substituents also makes 5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde an attractive candidate for use in agricultural applications. For example, studies have shown that this compound exhibits potent insecticidal activity against various pests due to its ability to disrupt key metabolic pathways in insects. Furthermore, its stability under environmental conditions makes it a promising candidate for sustainable pest control solutions.
From a synthetic perspective, 5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde is an excellent starting material for constructing complex molecules with multiple functional groups. Its modular structure allows chemists to introduce additional substituents or modify existing ones through straightforward reaction pathways. Recent research has focused on optimizing synthesis routes to improve yield and reduce costs, making this compound more accessible for large-scale applications.
In conclusion, 5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806944-11-5) is a multifaceted compound with significant potential across diverse scientific domains. Its unique combination of functional groups enables it to serve as a valuable tool in drug discovery, materials science, agriculture, and organic synthesis. As ongoing research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in advancing modern science and technology.
1806944-11-5 (5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde) 関連製品
- 226703-78-2((4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone)
- 886954-40-1(7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole)
- 2770487-00-6(3-(3-Fluorophenyl)azetidine-2-carboxylic acid)
- 2034381-35-4(3-1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl-3H,4H-thieno3,2-d1,2,3triazin-4-one)
- 2229071-33-2(2-methyl-4-2-(pyrrolidin-1-yl)phenylbutan-2-amine)
- 1333253-23-8(8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride)
- 1207029-38-6(N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide)
- 2172035-10-6(3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile)
- 1354001-59-4(N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide)
- 2680809-85-0(Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate)




